molecular formula C7H11ClN2O B12960960 2-Amino-5-(aminomethyl)phenol hydrochloride

2-Amino-5-(aminomethyl)phenol hydrochloride

Cat. No.: B12960960
M. Wt: 174.63 g/mol
InChI Key: WZFLHFLCRDPOTR-UHFFFAOYSA-N
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Description

2-Amino-5-(aminomethyl)phenol hydrochloride: is a chemical compound with the molecular formula C7H12Cl2N2O . It is a derivative of phenol, characterized by the presence of amino groups at the 2 and 5 positions and a methyl group at the 5 position. This compound is often used in various chemical reactions and has applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-(aminomethyl)phenol hydrochloride typically involves the reaction of 2-Aminophenol with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of hydrochloric acid .

Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures consistent reaction conditions and high yields. The process involves the careful control of temperature, pressure, and reactant concentrations to optimize the production .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-(aminomethyl)phenol hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Amino-5-(aminomethyl)phenol hydrochloride has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 2-Amino-5-(aminomethyl)phenol hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes and other proteins, affecting their activity. The compound can also participate in redox reactions, influencing cellular processes and pathways .

Comparison with Similar Compounds

Uniqueness: 2-Amino-5-(aminomethyl)phenol hydrochloride is unique due to the presence of both amino and aminomethyl groups, which provide distinct reactivity and interaction profiles compared to its analogs. This makes it a valuable compound in various chemical and biological applications .

Properties

Molecular Formula

C7H11ClN2O

Molecular Weight

174.63 g/mol

IUPAC Name

2-amino-5-(aminomethyl)phenol;hydrochloride

InChI

InChI=1S/C7H10N2O.ClH/c8-4-5-1-2-6(9)7(10)3-5;/h1-3,10H,4,8-9H2;1H

InChI Key

WZFLHFLCRDPOTR-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CN)O)N.Cl

Origin of Product

United States

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